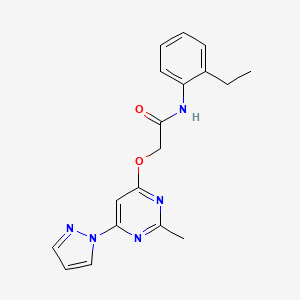
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an intriguing compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide generally involves the following steps:
Thiadiazole Formation: Starting with an appropriate thiadiazole precursor, often using 5-amino-1,3,4-thiadiazole-2-thiol, a series of reactions including ethylation forms the core ethylthio group.
Pyrazole Ring Formation: The intermediate is then reacted with a methoxy-1-methylpyrazole precursor, typically using cyclization techniques involving heat and catalysts.
Carboxamide Formation: The final step involves introducing the carboxamide group, often through acylation or amidation reactions under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound may employ large-scale reactors and automated systems to optimize yields and purity. Common methods include batch processing with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation, leading to modifications primarily at the ethylthio group, potentially forming sulfoxides or sulfones.
Reduction: The thiadiazole and pyrazole rings provide multiple sites for reduction, often leading to hydrogenated derivatives.
Substitution: Both rings are susceptible to nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkyl halides, acids, and bases.
Major Products Formed
Sulfoxides and Sulfones: Resulting from oxidation.
Hydrogenated Derivatives: Resulting from reduction.
Substituted Derivatives: Various substituted versions depending on the reagents and conditions.
Wissenschaftliche Forschungsanwendungen
This compound has demonstrated significant versatility in research:
Chemistry: Utilized as a building block for synthesizing complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Applied in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves:
Molecular Targets: Binding to specific enzymes or receptors, disrupting their normal function.
Pathways Involved: Interference with metabolic or signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-phenyl-1H-pyrazole-4-carboxamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-1-methyl-1H-pyrazole-4-carboxamide
Unique Attributes
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of ethylthio and methoxy groups, which enhance its reactivity and potential biological activity, distinguishing it from its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of ongoing research and application in various scientific fields. Its potential continues to be explored, promising new insights and innovations.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S2/c1-4-18-10-13-12-9(19-10)11-7(16)6-5-15(2)14-8(6)17-3/h5H,4H2,1-3H3,(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBOZISBWRPKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)







![(Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2540402.png)

